molecular formula C26H31N3O4 B2909942 ethyl 10'-ethoxy-4'-(4-methylphenyl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate CAS No. 899727-85-6

ethyl 10'-ethoxy-4'-(4-methylphenyl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate

Cat. No.: B2909942
CAS No.: 899727-85-6
M. Wt: 449.551
InChI Key: OKXVKXSRXLXNSA-UHFFFAOYSA-N
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Description

This compound features a highly complex spirocyclic architecture combining a piperidine core with a tricyclic system (tricyclo[7.4.0.0²,⁶]tridecane) and multiple unsaturated bonds (tetraene). Key structural elements include:

  • Spiro junction: The piperidine ring is fused to the tricyclic system via a spiro carbon, creating a rigid three-dimensional framework.
  • Substituents: A 4-methylphenyl group at position 4', an ethoxy group at position 10', and an ethyl carboxylate at position 1.
  • Heteroatoms: The 8'-oxa (oxygen) and 5',6'-diazas (two nitrogens) moieties contribute to electron-rich regions, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

ethyl 7-ethoxy-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4/c1-4-31-23-8-6-7-20-22-17-21(19-11-9-18(3)10-12-19)27-29(22)26(33-24(20)23)13-15-28(16-14-26)25(30)32-5-2/h6-12,22H,4-5,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXVKXSRXLXNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)OCC)N4C2CC(=N4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-ethoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]-1’-carboxylate typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the oxazine and piperidine rings. Common reagents used in these reactions include sodium methoxide, ethyl formate, and various heterocyclic amines .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-ethoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., MCPBA), reducing agents (e.g., LiAlH4), and electrophiles (e.g., halogens, nitrating agents). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 7-ethoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]-1’-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Evidence

Compound Name / ID (Reference) Key Structural Differences Molecular Weight (g/mol) Notable Properties/Applications
Target Compound Ethyl carboxylate, 4-methylphenyl, ethoxy, tricyclo[7.4.0.0²,⁶]tridecane framework 503.58 (calc.) Rigid spiro system; potential CNS or enzyme-targeting applications due to heteroatom density.
12′-Bromo-4′-(4-methoxyphenyl)-1-methyl-8′-oxa-5′,6′-diazaspiro[piperidine-4,7′-tricyclo[7.4.0.0²,⁶]tridecane]-1′(9′),4′,10′,12′-tetraene Bromo substituent at 12′, methoxyphenyl at 4′, methyl at 1 568.50 (calc.) Halogenation enhances electrophilic reactivity; methoxy group may improve solubility.
Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate Simpler piperidine-piperazine linkage; lacks spiro/tricyclic system 346.43 (calc.) Demonstrated serotonin receptor affinity in piperazine derivatives.
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate Imidazo-pyridine core; nitro and cyano groups 561.57 (exp.) Yellow solid (mp 243–245°C); 51% yield; used in fluorescence studies.
7-[(2,3-Difluoro-4-Hydroxyphenyl)Methyl]-10-Hydroxy-6-Methyl-8-Oxo-N-[4-(Trifluoromethyl)-2-[6-(Trifluoromethyl)Pyrimidin-4-yl]Phenyl]-6,7-Diazaspiro[4.5]Dec-9-Ene-9-Carboxamide Spiro[4.5]decene core; trifluoromethyl and pyrimidine groups 657.50 (exp.) Anticandidal or kinase inhibition activity (patent-derived).

Physicochemical and Spectral Data

  • Target Compound : Predicted logP ~3.2 (calculated); IR would show ester C=O (~1740 cm⁻¹) and aromatic C-H stretches. NMR would resolve spiro junction protons as distinct singlets .
  • 12′-Bromo Analogue : Bromine mass signature in MS (M+2 peak); UV-Vis absorbance at ~270 nm due to extended conjugation .
  • Imidazo-Pyridine () : ¹H NMR shows phenethyl protons (δ 2.8–3.1 ppm) and nitro group deshielding (δ 8.2 ppm) .

Functional Group Impact on Bioactivity

  • Ethoxy vs.
  • Carboxylate vs. Carboxamide : The ethyl carboxylate (target) is metabolically labile, whereas the carboxamide () resists hydrolysis, improving pharmacokinetics .
  • Tricyclic vs. Bicyclic Systems : The tricyclo[7.4.0.0²,⁶]tridecane (target) imposes greater conformational restraint than spiro[4.5]decene (), possibly enhancing target selectivity .

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